tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a tert-butyl group, a cyclobutanecarbonylamino group, and a piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-1-carboxylic acid tert-butyl ester and cyclobutanecarbonyl chloride.
Reaction Steps: The cyclobutanecarbonyl chloride is reacted with piperidine-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine to form this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the piperidine ring.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives . Fentanyl is a potent opioid receptor agonist, so it’s possible that this compound may also interact with opioid receptors.
Mode of Action
As an intermediate in the synthesis of fentanyl and its derivatives, it may be involved in the formation of the final active compound. Fentanyl and its derivatives primarily act by binding to the body’s opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
This pathway is responsible for pain perception and the body’s response to pain .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
N-Boc-4-chloro-1-butanamine: A compound with a similar structure but different functional groups.
4-(Boc-amino)benzylamine: Another compound with a tert-butyl group and an amino group, but with a benzylamine structure.
Uniqueness: Tert-Butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(cyclobutanecarbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-7-12(8-10-17)16-13(18)11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTKBTAOGYJSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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